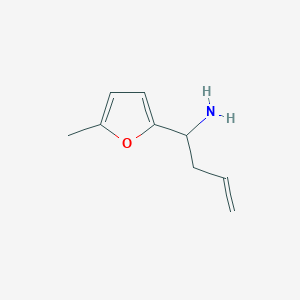
1-(5-Methyl-2-furyl)but-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2-furyl)but-3-enylamine is an organic compound with the molecular formula C9H13NO It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an amine group attached to a but-3-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-furyl)but-3-enylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with Methyl Group: The methyl group is introduced at the 5-position of the furan ring using methylation reactions, often employing methyl iodide and a base such as potassium carbonate.
Attachment of But-3-enyl Chain: The but-3-enyl chain is attached to the furan ring through a nucleophilic substitution reaction, where the furan ring acts as a nucleophile and reacts with a suitable electrophile, such as 3-bromobut-1-ene.
Introduction of Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-2-furyl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens, alkyl groups, or aryl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Saturated amines, alcohols.
Substitution Products: Halogenated, alkylated, or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-2-furyl)but-3-enylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including treatment of neurological disorders or infectious diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-2-furyl)but-3-enylamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways and targets involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-2-furyl)but-3-enylamine can be compared with other similar compounds, such as:
1-(2-Furyl)but-3-enylamine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
1-(5-Methyl-2-furyl)prop-2-enylamine: Has a shorter carbon chain, which can influence its chemical properties and applications.
1-(5-Methyl-2-furyl)butan-1-amine:
The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3 |
InChI-Schlüssel |
DLPUQXNOWOJOBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


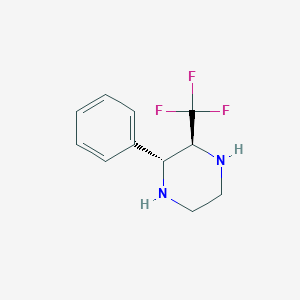


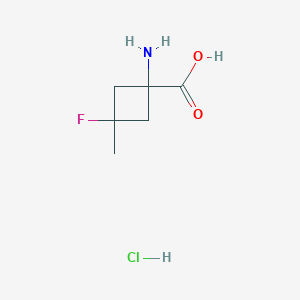
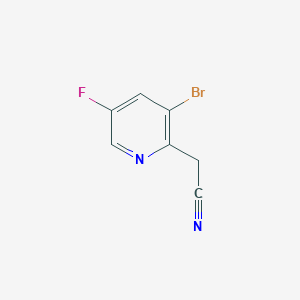
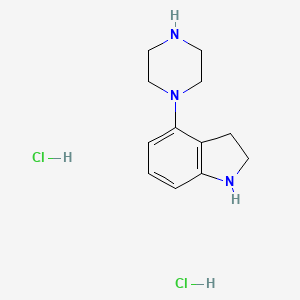

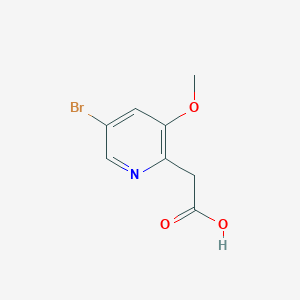
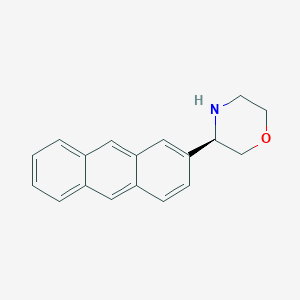
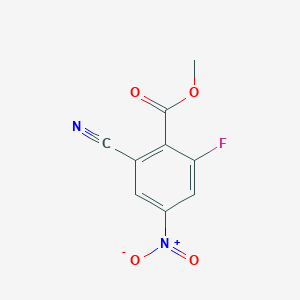
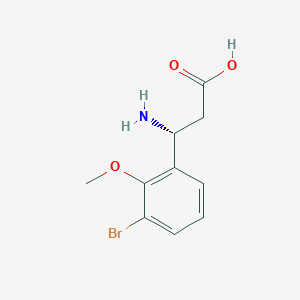
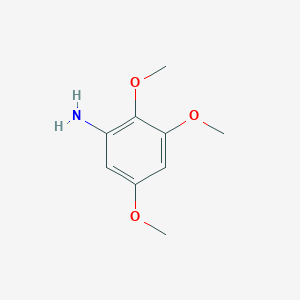
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
